2-amino-2-(2,5-dichlorophenyl)acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVDSMZGIUWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Alpha Amino Acid Chemistry
At its core, 2-amino-2-(2,5-dichlorophenyl)acetic acid is a derivative of glycine (B1666218), the simplest of the 22 proteinogenic alpha-amino acids. aklectures.commedchemexpress.com Alpha-amino acids are fundamental organic compounds that serve as the building blocks of proteins. aklectures.comperlego.com They are defined by a central carbon atom (the alpha-carbon) attached to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain known as the R-group. britannica.com It is this R-group that distinguishes one amino acid from another, dictating its unique chemical properties. aklectures.com
In the case of this compound, the R-group is a 2,5-dichlorophenyl moiety. This substitution of a simple hydrogen (as in glycine) or an alkyl group with a complex aromatic structure significantly alters the molecule's properties. The presence of this bulky, chlorinated phenyl ring introduces steric hindrance and specific electronic effects, differentiating it from the amino acids commonly found in nature.
Like other alpha-amino acids, this compound possesses both a basic amino group and an acidic carboxyl group, making it an amphoteric substance capable of acting as either an acid or a base. britannica.com At physiological pH, amino acids typically exist as zwitterions, with a protonated amino group (–NH3+) and a deprotonated carboxyl group (–COO-). aklectures.comwikipedia.org
Table 1: Structural Comparison of Glycine and this compound
| Feature | Glycine | This compound |
| R-Group | -H | -C₆H₃Cl₂ |
| Molecular Formula | C₂H₅NO₂ | C₈H₇Cl₂NO₂ |
| Molecular Weight | 75.07 g/mol | 220.05 g/mol cymitquimica.com |
| Chirality | Achiral | Chiral |
Data sourced from various chemical databases.
Significance of Chlorinated Aromatic Structures in Bioactive Compounds
The incorporation of chlorine atoms into aromatic structures is a well-established strategy in medicinal chemistry and drug discovery. researchgate.netnih.gov Halogenation, and specifically chlorination, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.net The presence of chlorine on an aromatic ring can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes. researchgate.net
Furthermore, chlorine atoms can block sites on a molecule that are susceptible to metabolic degradation, particularly hydroxylation, thereby potentially increasing the compound's half-life in biological systems. researchgate.netsci-hub.box The electron-withdrawing nature of chlorine can also alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. researchgate.net
The strategic placement of chlorine atoms has been crucial for the activity of numerous pharmaceutical drugs and crop protection agents. eurochlor.org Research has shown that the introduction of chlorine atoms into a biologically active molecule can substantially improve its intrinsic activity. researchgate.neteurochlor.org In fact, a significant percentage of pharmaceuticals rely on chlorine chemistry for their function. nih.gov
Overview of Research Trajectories for 2 Amino 2 2,5 Dichlorophenyl Acetic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of this compound identifies the most logical bond disconnection at the α-carbon. This approach simplifies the target molecule into readily available or easily synthesizable starting materials. The primary disconnection strategies involve severing the C-N and C-CN bonds or the C-C and C-N bonds, which correspond to well-established synthetic routes for α-amino acids.
This retrosynthetic pathway points to two key precursors:
2,5-Dichlorobenzaldehyde (B1346813) : This commercially available aromatic aldehyde serves as the foundational building block, providing the dichlorophenyl moiety.
A source of ammonia (B1221849) and cyanide : These reagents are essential for introducing the amino and carboxylate functionalities, respectively, often in the form of ammonium (B1175870) chloride and sodium or potassium cyanide.
An alternative disconnection can be envisioned from an α-keto acid, suggesting 2-(2,5-dichlorophenyl)-2-oxoacetic acid as another key intermediate, which could then be converted to the target amino acid via reductive amination.
Established Synthetic Routes for this compound
The synthesis of racemic this compound can be effectively achieved through classical methods that have long been the cornerstone of amino acid chemistry.
Classical Amino Acid Synthesis Approaches
Two of the most prominent classical methods applicable to the synthesis of α-aryl glycines are the Strecker synthesis and the Bucherer-Bergs reaction.
Strecker Synthesis : This is a three-component reaction involving an aldehyde, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistnotes.com The reaction proceeds in two main stages. Initially, 2,5-dichlorobenzaldehyde reacts with ammonia (often from ammonium chloride) to form an imine. masterorganicchemistry.com A subsequent nucleophilic attack by a cyanide ion (e.g., from NaCN or KCN) on the imine carbon yields an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, affording the target this compound. masterorganicchemistry.comchemistnotes.com
Bucherer-Bergs Reaction : This method provides a pathway to hydantoins, which are valuable intermediates that can be hydrolyzed to α-amino acids. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgencyclopedia.pubambeed.com In this multicomponent reaction, 2,5-dichlorobenzaldehyde would react with potassium cyanide and ammonium carbonate. alfa-chemistry.comwikipedia.org This process forms a 5-(2,5-dichlorophenyl)hydantoin intermediate. Subsequent hydrolysis of the hydantoin (B18101) ring, typically under strong acidic or basic conditions, yields the desired α-amino acid. alfa-chemistry.comencyclopedia.pub
Modifications for Dichlorophenyl Incorporation
The incorporation of the 2,5-dichlorophenyl group does not fundamentally alter the course of these classical syntheses, as both the Strecker and Bucherer-Bergs reactions are well-suited for aromatic aldehydes. encyclopedia.pub However, the electronic properties of the dichlorinated ring can influence reaction rates. The electron-withdrawing nature of the chlorine atoms can activate the aldehyde's carbonyl group towards nucleophilic attack, potentially facilitating the initial steps of both synthetic sequences. No significant modifications to the standard protocols are generally required, although optimization of reaction conditions such as temperature and reaction time may be necessary to maximize yields.
Enantioselective Synthesis of this compound
Producing enantiomerically pure forms of this compound requires more sophisticated strategies that can control the stereochemistry at the α-carbon. This is achieved primarily through chiral auxiliary-mediated approaches and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
Asymmetric Strecker Reaction : A common strategy involves replacing ammonia with a chiral amine, which acts as the chiral auxiliary. acs.orgacs.orgbath.ac.uknih.gov For instance, an enantiopure amine such as (S)-α-phenylethylamine or a derivative can be condensed with 2,5-dichlorobenzaldehyde to form a chiral imine. The subsequent addition of cyanide occurs diastereoselectively, guided by the stereocenter of the auxiliary. The resulting diastereomeric α-aminonitriles can then be separated, followed by hydrolysis and removal of the chiral auxiliary to yield the enantiopure α-amino acid. acs.orgbath.ac.uknih.gov
Oxazolidinone Auxiliaries : Evans oxazolidinones are powerful chiral auxiliaries for controlling stereoselective alkylations. santiago-lab.comharvard.eduwikipedia.org A synthetic route could involve acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a suitable substrate like bromoacetyl chloride. The resulting N-acyloxazolidinone can be converted into a chiral enolate. While typically used for alkylation, modifications of this chemistry, such as electrophilic amination of the enolate derived from a 2-(2,5-dichlorophenyl)acetyl-substituted oxazolidinone, could establish the desired stereocenter. The final step involves the cleavage of the auxiliary to release the enantiomerically enriched amino acid. santiago-lab.com
| Chiral Auxiliary Type | General Approach | Key Features |
| Chiral Amines (e.g., (S)-α-phenylethylamine) | Diastereoselective Strecker Synthesis | Forms a chiral imine intermediate; cyanide addition is facially biased by the auxiliary. acs.org |
| Evans Oxazolidinones | Diastereoselective Electrophilic Amination | Forms a rigid chiral enolate; steric hindrance directs the approach of the electrophile. santiago-lab.comwikipedia.org |
| Pseudoephedrine Amides | Diastereoselective Alkylation/Amination | Forms a chelated enolate; provides high levels of stereocontrol. wikipedia.org |
Asymmetric Catalysis in α-Amino Acid Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
Catalytic Asymmetric Strecker Reaction : Instead of a stoichiometric chiral amine, a chiral catalyst can be used to control the enantioselectivity of the cyanide addition to an achiral imine (formed from 2,5-dichlorobenzaldehyde and ammonia). Chiral metal complexes, such as those based on titanium or aluminum with chiral ligands (e.g., derivatives of BINOL), have been shown to effectively catalyze this transformation for the synthesis of α-arylglycines. organic-chemistry.org
Asymmetric Hydrogenation : Another powerful catalytic method is the asymmetric hydrogenation of a prochiral precursor. A suitable substrate, such as an N-acyl-α-dehydroamino acid derivative, could be synthesized from 2,5-dichlorobenzaldehyde. This enamide substrate can then be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). researchgate.netscispace.comlookchem.com The chiral catalyst coordinates to the double bond and directs the delivery of hydrogen to one face of the molecule, thereby establishing the stereocenter with high enantioselectivity.
| Catalytic Method | Substrate Type | Typical Catalyst System |
| Asymmetric Strecker Reaction | Imine derived from 2,5-dichlorobenzaldehyde | Chiral Lewis acid catalyst (e.g., Ti- or Al-based) with a chiral ligand. organic-chemistry.org |
| Asymmetric Hydrogenation | N-acyl-α-dehydroamino acid derivative | Chiral Rhodium or Ruthenium complex with a chiral diphosphine ligand (e.g., BINAP). lookchem.com |
| Asymmetric Arylation | Glycine (B1666218) imine ester | Chiral Palladium complex with a chiral ligand for coupling with a dichlorophenylboronic acid. organic-chemistry.org |
Dynamic Kinetic Resolution Strategies
Dynamic Kinetic Resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds, allowing for the conversion of a racemic mixture into a single enantiomer with a theoretical maximum yield of 100%. This overcomes the 50% yield limitation of traditional kinetic resolution. In the context of this compound, DKR would involve the selective reaction of one enantiomer from a racemic pair, coupled with a simultaneous in-situ racemization of the unreactive enantiomer.
While chemo-catalytic DKR methods exist, often employing metal catalysts with chiral ligands, a prominent and highly effective approach for α-amino acids is biocatalytic DKR. nih.govnih.gov The most relevant application of this principle to the target compound is the hydantoinase process. This enzymatic cascade is a premier example of DKR, where the racemic starting material, 5-(2,5-dichlorophenyl)hydantoin, is continuously racemized by the enzyme hydantoin racemase. This ensures a constant supply of the desired D-enantiomer for the subsequent stereoselective enzymatic hydrolysis, making the process highly efficient. researchgate.netmdpi.com This enzymatic pathway effectively functions as a DKR, driving the equilibrium of the racemic substrate towards the formation of a single enantiomeric product.
Enzymatic or Biocatalytic Synthesis
The industrial synthesis of enantiomerically pure D-amino acids, including substituted phenylglycine derivatives, is dominated by the "hydantoinase process". mdpi.com This multi-enzyme cascade represents a mature and efficient biocatalytic route for producing D-2-amino-2-(2,5-dichlorophenyl)acetic acid from its corresponding racemic hydantoin precursor, 5-(2,5-dichlorophenyl)hydantoin. nih.gov The process relies on the coordinated action of three key enzymes, which can be used as isolated enzymes or, more commonly, within whole-cell biocatalysts. nih.govrjeid.com
The three-step enzymatic cascade proceeds as follows:
Racemization: A hydantoin racemase interconverts L-5-(2,5-dichlorophenyl)hydantoin and D-5-(2,5-dichlorophenyl)hydantoin, ensuring the entire substrate pool is available for conversion.
Stereoselective Hydrolysis: A D-hydantoinase (also known as dihydropyrimidinase), which is strictly stereospecific, catalyzes the hydrolytic ring-opening of only the D-enantiomer of the hydantoin. This reaction yields N-carbamoyl-D-2-amino-2-(2,5-dichlorophenyl)acetic acid. nih.govresearchgate.net The substrate specificity of D-hydantoinases can be a limiting factor, particularly with bulky substrates like the 2,5-dichlorophenyl group; however, protein engineering techniques have been employed to enhance enzyme activity towards such challenging molecules. nih.gov
Decarbamoylation: A D-carbamoylase then hydrolyzes the N-carbamoyl group from the intermediate to yield the final product, D-2-amino-2-(2,5-dichlorophenyl)acetic acid, with high enantiomeric purity. nih.gov
This biocatalytic system is highly valued for its exceptional selectivity, mild reaction conditions (typically operating in aqueous media at near-neutral pH and moderate temperatures), and high yields, often exceeding 90% with enantiomeric excess (e.e.) greater than 99%. mdpi.com
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Biocatalyst | Whole cells (e.g., Agrobacterium tumefaciens, recombinant E. coli) | nih.gov |
| Substrate | 5-(2,5-dichlorophenyl)hydantoin | mdpi.com |
| Solvent | Aqueous buffer | mdpi.com |
| pH | 7.0 - 9.0 | nih.gov |
| Temperature | 30 - 50 °C | nih.gov |
| Product Yield | >90% | mdpi.com |
| Enantiomeric Excess (e.e.) | >99% (D-form) | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly via the hydantoinase pathway, aligns well with the twelve principles of Green Chemistry. nih.gov This biocatalytic approach offers significant environmental and safety advantages over traditional chemical methods.
Key green aspects include:
Catalysis: The process utilizes highly efficient and selective enzymes, which operate under mild conditions, reducing energy consumption and minimizing the formation of byproducts. peptide.com
Safer Solvents and Auxiliaries: The enzymatic reactions are conducted in water, an environmentally benign solvent, eliminating the need for hazardous organic solvents often used in classical organic synthesis. peptide.comresearchgate.net
Design for Energy Efficiency: Biocatalytic reactions typically run at ambient or slightly elevated temperatures and atmospheric pressure, drastically lowering the energy requirements compared to chemical syntheses that may require high temperatures or pressures. nih.gov
Use of Renewable Feedstocks: While the initial aromatic starting materials are derived from petrochemicals, the biocatalytic steps themselves are inherently sustainable.
Reduce Derivatives: The high selectivity of the enzymes circumvents the need for complex protection and deprotection steps for functional groups, which are common in traditional amino acid synthesis, thereby reducing the number of reaction steps and the amount of waste generated. peptide.com
Waste Prevention: The high conversion rates and selectivity of the enzymatic cascade lead to significantly less waste compared to less selective chemical alternatives.
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from the laboratory to an industrial pilot or commercial scale introduces a new set of challenges that require careful process optimization. researchgate.net For the robust hydantoinase process, key considerations include maximizing productivity, ensuring consistent product quality, and maintaining economic feasibility.
A Design of Experiments (DoE) approach is often employed to systematically optimize critical process parameters. mdpi.comnih.gov For the biocatalytic synthesis, these parameters include:
Reaction Conditions: Fine-tuning of pH, temperature, and buffer composition to maximize enzyme activity and stability.
Substrate and Biocatalyst Loading: Optimizing the concentration of 5-(2,5-dichlorophenyl)hydantoin and the amount of whole-cell or immobilized enzyme catalyst to achieve the highest possible space-time yield without causing substrate or product inhibition.
Oxygen Transfer: Ensuring adequate oxygen supply if using aerobic whole-cell biocatalysts for enzyme regeneration or maintenance.
Further scale-up considerations involve:
Reactor Configuration: Moving from simple batch reactors to fed-batch or continuous-flow systems can improve productivity, enhance process control, and ensure more consistent product quality. chemrxiv.org
Downstream Processing: Developing efficient and scalable methods for separating the final amino acid product from the biocatalyst (cells or immobilized enzyme) and the aqueous reaction medium. This may involve filtration, crystallization, and ion-exchange chromatography.
Techno-Economic Analysis: A thorough analysis is required to evaluate the economic viability of the large-scale process, considering the costs of raw materials, enzymes, equipment, and waste disposal. researchgate.net
Process Safety: Managing the thermal safety of any exothermic steps is crucial. While enzymatic reactions are generally less energetic than many chemical processes, heat generation must still be managed in large reactors to prevent temperature excursions that could deactivate the enzymes. researchgate.net
By systematically addressing these optimization and scale-up challenges, the efficient, green, and economically viable industrial production of enantiomerically pure this compound can be achieved.
Synthesis of Ester Derivatives
The carboxylic acid moiety of this compound is a primary target for derivatization, with esterification being a fundamental transformation. This reaction not only protects the carboxylic acid group but also allows for the introduction of a wide array of functionalities that can alter the molecule's solubility, steric profile, and reactivity.
Standard esterification protocols are readily applicable. For instance, simple alkyl esters, such as methyl or ethyl esters, can be prepared through Fischer-Speier esterification, which involves reacting the amino acid with the corresponding alcohol under acidic catalysis.
More complex esters can be synthesized to introduce specific functionalities for further reactions. A notable strategy involves the synthesis of propargyl esters. This can be achieved by first converting the carboxylic acid to its corresponding salt, for example, by treatment with a mild base like sodium bicarbonate. The resulting carboxylate salt is then reacted with an alkylating agent, such as propargyl bromide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). cyberleninka.ru The introduction of the propargyl group's terminal alkyne functionality is particularly significant as it opens pathways for subsequent modifications via copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry."
Table 1: Examples of Esterification Methods
| Ester Type | Reagents | Method | Purpose |
|---|---|---|---|
| Simple Alkyl Ester (e.g., Methyl) | Methanol, Acid Catalyst (e.g., H₂SO₄) | Fischer-Speier Esterification | Protection of carboxylic acid, increase lipophilicity. nih.gov |
Amidation Reactions and Peptide Conjugation
The formation of an amide bond from the carboxylic acid group is another crucial derivatization, enabling the conjugation of this compound to amines, other amino acids, or larger peptide chains. nih.gov Such modifications are fundamental in peptidomimetic and medicinal chemistry.
The direct amidation of unprotected amino acids presents a challenge due to the competing reactivity of the amino and carboxyl groups. Modern synthetic methods have been developed to achieve this chemoselectively, avoiding the traditional need for extensive protection and deprotection steps. One effective approach involves the use of a combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) and imidazole. organic-chemistry.org In this process, the silane (B1218182) reagent simultaneously activates the carboxy group and transiently protects the α-amino group, facilitating a direct reaction with a target amine to form the corresponding amide in high yield and with minimal racemization. organic-chemistry.org
For peptide synthesis, classical coupling agents remain highly relevant. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like N-hydroxysuccinimide (NHS) to prevent side reactions and racemization, are employed to couple the amino acid to the N-terminus of a peptide. mdpi.com The inclusion of unnatural amino acids like this compound into peptide sequences is a strategy used to enhance resistance to enzymatic degradation. nih.gov The stability of the resulting amide bond is a key feature, especially when compared to other linkages like thioesters, which can be labile under certain physiological conditions. nih.gov
Formation of Heterocyclic Scaffolds Incorporating the 2,5-Dichlorophenyl Moiety
The structural framework of this compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. These transformations leverage the inherent reactivity of the amino and carboxyl groups to construct rings, embedding the 2,5-dichlorophenyl moiety into diverse scaffolds.
Several synthetic strategies can be employed:
Oxadiazole and Triazole Synthesis: A common pathway begins with the conversion of the carboxylic acid to its corresponding acid hydrazide. This is typically achieved by first forming an ester derivative, which is then reacted with hydrazine (B178648) hydrate. uobaghdad.edu.iq The resulting hydrazide is a versatile intermediate that can undergo cyclization with carbon disulfide in a basic medium to yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Alternatively, reaction of the hydrazide with a thiosemicarbazide (B42300) followed by base-mediated ring closure can produce a 1,2,4-triazole-3-thiol derivative. uobaghdad.edu.iq
Diketopiperazine Formation: As a cyclic dipeptide, a 2,5-diketopiperazine can be formed through the condensation of two molecules of this compound. whiterose.ac.uk This dimerization creates a six-membered heterocyclic ring containing two amide bonds. The synthesis often involves heating the amino acid in a high-boiling point solvent like ethylene (B1197577) glycol to drive the condensation reaction. whiterose.ac.uk These diketopiperazine structures are not only stable heterocyclic derivatives but can also act as monomers for ring-opening polymerization to produce poly(amino acids). researchgate.net
Multicomponent Reactions: The amino acid can be utilized as a building block in multicomponent reactions to construct complex heterocycles in a single step. For example, in reactions analogous to the Hantzsch thiazole (B1198619) synthesis, the amino group could react with a thiourea (B124793) and an α-haloketone to form an aminothiazole derivative. Similarly, variations of the Biginelli reaction could potentially incorporate the amino acid into dihydropyrimidine (B8664642) scaffolds. frontiersin.org
Introduction of Additional Functional Groups
Beyond esterification and amidation, further functional groups can be introduced onto the this compound molecule to fine-tune its properties. These modifications can be directed at the amino group, the carboxylic acid, or the aromatic ring.
N-Acylation: The primary amino group can be readily acylated to form various amides. For example, reaction with acetic anhydride (B1165640) or acetyl chloride leads to the corresponding N-acetyl derivative. nih.gov This transformation neutralizes the basicity of the amino group and can alter the molecule's hydrogen bonding capabilities.
Functionalization via the Carboxyl Group: As discussed in section 3.1, esterification can be used to install reactive handles. The creation of a propargyl ester introduces an alkyne, which can participate in cycloaddition reactions. cyberleninka.ru This allows for the covalent attachment of the molecule to other systems bearing an azide (B81097) group.
Modification of the Aromatic Ring: While the 2,5-dichlorophenyl ring is electron-deficient due to the presence of two deactivating chlorine atoms, electrophilic aromatic substitution is theoretically possible, though it would require harsh conditions. More feasible modifications might involve nucleophilic aromatic substitution if a suitable leaving group were present, or transition metal-catalyzed cross-coupling reactions, although these would typically require prior functionalization of the ring (e.g., conversion of a chloro group to a bromo or iodo group).
Stereochemical Control in Derivative Synthesis
The α-carbon of this compound is a stereocenter, meaning its derivatives can exist as enantiomers. Controlling the stereochemistry during synthesis is critical, as different enantiomers can have vastly different biological and chemical properties. The synthesis of enantiomerically pure derivatives requires specialized asymmetric methods.
Use of Chiral Auxiliaries: One established method for controlling stereochemistry in the synthesis of unnatural amino acids involves the use of a recyclable chiral auxiliary. mdpi.com In a representative approach, a Schiff base of glycine is complexed to a metal ion (e.g., Ni(II)) and a chiral ligand. This chiral complex then directs the stereoselective alkylation of the α-carbon. For the synthesis of the title compound, a similar strategy could be envisioned where the chiral complex is alkylated with 2,5-dichlorobenzyl bromide. The final step involves acidic hydrolysis to break down the complex, releasing the enantiomerically enriched amino acid and allowing for the recovery of the chiral auxiliary. mdpi.com
Stereoselective Catalysis: Modern catalytic methods offer a more efficient route to enantiopure compounds. For example, stereoselective electrocatalytic decarboxylative transformations can be used to couple chiral amino acid-derived fragments with other molecules. nih.gov This radical-based approach is highly modular and can be applied to create a diverse range of substituted amino alcohols with high stereoselectivity. Adapting such a method could allow for the synthesis of derivatives where the stereocenter is precisely controlled by a chiral catalyst, avoiding the need for stoichiometric chiral auxiliaries. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sodium Bicarbonate |
| Dimethyl Sulfoxide (DMSO) |
| Propargyl Bromide |
| Dicyclohexylcarbodiimide (DCC) |
| N-hydroxysuccinimide (NHS) |
| Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) |
| Imidazole |
| Hydrazine Hydrate |
| Carbon Disulfide |
| Thiosemicarbazide |
| 1,3,4-Oxadiazole-2-thiol |
| 1,2,4-Triazole-3-thiol |
| 2,5-Diketopiperazine |
| Ethylene Glycol |
| Acetic Anhydride |
| Acetyl Chloride |
Structural Characterization and Spectroscopic Investigations
Advanced Vibrational Spectroscopy of 2-amino-2-(2,5-dichlorophenyl)acetic Acid
Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation and laser light with the molecular vibrations of this compound, a detailed portrait of its structural features can be painted.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound is anticipated to exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent atoms.
Key expected vibrational frequencies are associated with the amino (-NH2), carboxylic acid (-COOH), and dichlorophenyl groups. The O-H stretch of the carboxylic acid would likely appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to produce a strong absorption band around 1700-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group are predicted to be observed in the 3400-3200 cm⁻¹ range. Furthermore, characteristic bands for the C-Cl stretching in the dichlorophenyl ring are expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
A detailed analysis of the FT-IR spectrum would allow for the precise assignment of these bands, confirming the presence of the key functional groups and providing information about their chemical environment.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1750-1700 |
| Amino Group | N-H Stretch | 3400-3200 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Dichlorophenyl | C-Cl Stretch | 800-600 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Complementing FT-IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy offers valuable information about the molecular vibrations of this compound. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. This often results in stronger signals for non-polar functional groups and symmetric vibrations.
In the FT-Raman spectrum of the title compound, the symmetric stretching vibrations of the dichlorophenyl ring are expected to be particularly prominent. The C=C stretching bands of the aromatic ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Cl symmetric stretching vibrations would also provide a distinct signature. The vibrations of the carbon skeleton would also be readily observable. By comparing the FT-IR and FT-Raman spectra, a more complete vibrational assignment can be achieved, leading to a more robust structural characterization.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Aromatic Ring | Symmetric C=C Stretch | 1600-1550 |
| Dichlorophenyl | Symmetric C-Cl Stretch | 750-550 |
| Carbon Skeleton | C-C Stretch | 1200-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a definitive structural elucidation of this compound can be accomplished.
Proton (¹H) NMR Assignments
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting pattern of these protons would be dictated by their coupling to adjacent protons. The methine proton (CH) alpha to the amino and carboxylic acid groups would likely resonate as a singlet or a multiplet depending on its coupling with the amine protons. The protons of the amino group (-NH2) and the carboxylic acid proton (-COOH) are expected to be observed as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methine (α-CH) | ~4.0 - 5.0 | Singlet/Multiplet |
| Amino (NH₂) | Variable (broad) | Singlet |
| Carboxylic Acid (COOH) | Variable (broad) | Singlet |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons would resonate in the 120-150 ppm region, with the carbons attached to the chlorine atoms appearing at distinct chemical shifts. The alpha-carbon (the carbon attached to the amino and carboxyl groups) would likely appear in the 50-70 ppm range.
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-H/C-C) | 120 - 135 |
| Methine (α-C) | 50 - 70 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
The molecular formula of this compound is C₈H₇Cl₂NO₂. The nominal molecular weight is approximately 220 g/mol , and the exact molecular weight can be calculated using the isotopic masses of the constituent elements. The presence of two chlorine atoms is a key feature that will be readily apparent in the mass spectrum due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in M, M+2, and M+4 peaks in the molecular ion region, with relative intensities of approximately 9:6:1.
Upon electron ionization, the molecule is expected to undergo fragmentation through several predictable pathways. The most common fragmentation patterns for amino acids involve the loss of small, stable neutral molecules or radicals. For this compound, the following fragmentation pathways are anticipated:
Loss of the carboxyl group (-COOH): This is a very common fragmentation for amino acids, resulting in the loss of 45 Da. This would lead to the formation of a prominent fragment ion.
Decarboxylation followed by loss of the amino group (-NH₂): Subsequent loss of the amino group (16 Da) from the initial fragment could also occur.
Cleavage of the Cα-Cβ bond: This would result in the formation of a dichlorophenylmethyl radical and a charged amino acid fragment, or vice versa.
Fragmentation of the dichlorophenyl ring: At higher energies, the aromatic ring can undergo fragmentation, leading to the loss of chlorine atoms or other ring fragments.
A hypothetical data table of the major expected fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below. This table is based on theoretical fragmentation pathways and should be considered predictive in the absence of experimental data.
| Fragment Ion | Proposed Structure | m/z (relative to ³⁵Cl) | Significance |
| [M]⁺ | [C₈H₇³⁵Cl₂NO₂]⁺ | 219 | Molecular ion |
| [M+2]⁺ | [C₈H₇³⁵Cl³⁷ClNO₂]⁺ | 221 | Isotopic peak due to one ³⁷Cl atom |
| [M+4]⁺ | [C₈H₇³⁷Cl₂NO₂]⁺ | 223 | Isotopic peak due to two ³⁷Cl atoms |
| [M - COOH]⁺ | [C₇H₇³⁵Cl₂N]⁺ | 174 | Loss of the carboxylic acid group |
| [M - COOH - NH₂]⁺ | [C₇H₅³⁵Cl₂]⁺ | 158 | Subsequent loss of the amino group |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | 145 | Fragmentation of the side chain, leaving the dichlorophenyl moiety |
Note: The m/z values in this table are calculated using the most abundant isotope of each element for simplicity. The actual spectrum would show clusters of peaks reflecting the natural isotopic abundances.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the dichlorophenyl chromophore. The presence of the aromatic ring with chlorine substituents and the amino and carboxylic acid groups will influence the positions and intensities of the absorption bands.
Based on computational studies of similar aromatic amino acids and chlorinated aromatic compounds, the UV-Vis spectrum of this compound is predicted to exhibit absorption bands corresponding to π → π* and n → π* transitions.
π → π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The substitution pattern on the benzene (B151609) ring, including the two chlorine atoms, will affect the energy of these transitions.
n → π transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl group or the nitrogen atom of the amino group) to an antibonding π* orbital of the aromatic ring.
Theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide predictions of the electronic transitions and the resulting UV-Vis spectrum. While experimental data for this specific molecule is not available, a predicted UV-Vis absorption data table based on theoretical considerations is provided below.
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |
| ~210 | High | π → π | Phenyl ring E₂ band |
| ~265 | Moderate | π → π | Phenyl ring B band (benzenoid band) |
| ~290 | Low | n → π* | Carbonyl group of the carboxylic acid and amino group |
Note: The λmax and molar absorptivity values are estimations based on data for structurally related compounds and are subject to solvent effects. The actual experimental values may vary.
The study of the electronic transitions through UV-Vis spectroscopy, in conjunction with computational modeling, can offer valuable insights into the electronic structure and properties of this compound.
Crystallographic Analysis and Solid State Characterization
Single-Crystal X-ray Diffraction Studies of 2-amino-2-(2,5-dichlorophenyl)acetic Acid
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Polymorphism in this compound
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The scientific literature contains studies on structurally related compounds, such as derivatives of dichlorophenyl amino acids. These studies employ techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and Hirshfeld surface analysis to investigate polymorphism, crystal packing, and intermolecular interactions. However, these findings are specific to the studied molecules and cannot be extrapolated to "this compound" without direct experimental evidence.
A thorough article on the crystallographic analysis, impact of crystallization on polymorphism, crystal packing motifs, and Hirshfeld surface analysis requires dedicated research and publication of the crystal structure of "this compound." Without this foundational data, any discussion would be speculative and not meet the required standards of scientific accuracy.
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Computational and Theoretical Studies of 2 Amino 2 2,5 Dichlorophenyl Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as the foundation for a comprehensive computational analysis of 2-amino-2-(2,5-dichlorophenyl)acetic acid. By utilizing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule's behavior with a high degree of accuracy.
Geometry Optimization and Energetic Landscapes
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the carboxylic acid and amino groups, as well as the dichlorinated phenyl ring, allows for various possible conformations due to rotational freedom around single bonds. Computational scans of the potential energy surface can reveal the energetic barriers between different conformers and identify the global minimum energy structure.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 | 120.0 | - |
| C-Cl | 1.74 | - | - |
| C-C (acetic) | 1.53 | - | - |
| C-N | 1.47 | - | - |
| C=O | 1.21 | - | - |
| C-O | 1.35 | - | - |
| O-H | 0.97 | - | - |
| N-H | 1.01 | - | - |
| C-C-N | - | 110.5 | - |
| O=C-O | - | 125.3 | - |
| C-O-H | - | 109.8 | - |
| H-N-H | - | 107.5 | - |
| Dihedral(Cl-C-C-N) | - | - | 45.2 |
Note: The values in this table are representative and would be precisely determined through DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netmalayajournal.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the dichlorinated phenyl ring.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | -1.2 |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and would be determined from the output of DFT calculations.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. scihorizon.comresearchgate.net It helps in understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. researchgate.net For this compound, NBO analysis can quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals, which contributes to the stability of the molecule. It can also reveal the nature of the interactions between the phenyl ring and the amino and carboxylic acid substituents.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comnih.gov These parameters provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. mdpi.com
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Chemical Softness (S) | 1/(2η) | 0.19 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |
Note: The calculated values are derived from the illustrative HOMO and LUMO energies in Table 2.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.netrsc.org The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their electrophilic nature.
Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Noncovalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak, noncovalent interactions within and between molecules. This method is based on the electron density (ρ) and its derivative, the reduced density gradient (RDG). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished.
The resulting 3D visualization maps these interactions onto the molecular structure, with different colors indicating the nature and strength of the interaction:
Blue: Strong attractive interactions, typically representing hydrogen bonds.
Green: Weak attractive interactions, characteristic of van der Waals forces.
Red: Repulsive interactions, indicating steric clashes between atoms.
In a study of the related compound 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, RDG analysis was employed to identify intramolecular hydrogen bonds and van der Waals interactions. The analysis revealed green-colored isosurfaces, indicating the prevalence of van der Waals interactions contributing to the molecule's stability. A similar analysis for this compound would be expected to reveal intramolecular hydrogen bonding between the carboxylic acid group and the amino group, as well as van der Waals interactions involving the dichlorophenyl ring.
Table 1: Interpreting Noncovalent Interactions via RDG Analysis
| Isosurface Color | sign(λ₂)ρ Value | Type of Interaction |
|---|---|---|
| Blue | Large, negative | Strong, attractive (e.g., Hydrogen Bond) |
| Green | Near zero | Weak, attractive (e.g., van der Waals) |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into individual atomic basins. This partitioning allows for the quantitative analysis of chemical bonds and atomic properties. The theory identifies critical points in the electron density where the gradient is zero. Of particular importance are the Bond Critical Points (BCPs), which exist between two chemically bonded atoms.
The properties of the electron density (ρ) at these BCPs provide insight into the nature of the chemical bond. Key descriptors include:
Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge between the nuclei.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell (covalent) interactions, while positive values suggest closed-shell (ionic, hydrogen bond, or van der Waals) interactions.
Energy Densities : The kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP further characterize the bond. The total energy density (H(r) = G(r) + V(r)) being negative is another indicator of covalent character.
A QTAIM analysis of this compound would allow for the classification of all its intramolecular bonds. For instance, the C-C and C-H bonds would be expected to show characteristics of covalent bonds (∇²ρ(r) < 0), while potential intramolecular hydrogen bonds, such as between the -NH₂ and -COOH groups, would exhibit features of closed-shell interactions (∇²ρ(r) > 0).
Table 2: Expected QTAIM Parameters for Bonds in this compound
| Bond Type | Expected Sign of ∇²ρ(r) | Expected H(r) | Interaction Type |
|---|---|---|---|
| C-C, C-N, C-H | Negative | Negative | Covalent (Shared-shell) |
| C=O | Negative | Negative | Covalent (Shared-shell) |
| C-Cl | Borderline/Positive | Negative/Slightly Positive | Polar Covalent |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent).
The simulation process typically involves:
Initialization : The molecule is placed in a simulation box, often filled with solvent molecules like water, and assigned initial velocities.
Energy Minimization : The system's energy is minimized to remove any unfavorable starting conformations or steric clashes.
Equilibration : The system is gradually heated to the desired temperature and simulated for a period to allow it to reach thermal equilibrium.
Production Run : A long simulation is run, during which the trajectory (positions and velocities of atoms over time) is saved for analysis.
Analysis of the MD trajectory for this compound would reveal its preferred shapes (conformations), the dynamics of the rotatable bonds (e.g., around the C-C and C-N single bonds), and the stability of any intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Theoretical Prediction of Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. This allows for the theoretical prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
For the related compound 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, TD-DFT calculations were performed to analyze its electronic transitions. The study identified the key molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A similar TD-DFT study on this compound would predict its λmax (wavelength of maximum absorption) and help identify the nature of its electronic transitions (e.g., π→π* or n→π* transitions).
Table 3: Representative TD-DFT Data for an Organic Molecule
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 4.15 | 298 | 0.25 | HOMO -> LUMO |
| 4.88 | 254 | 0.18 | HOMO-1 -> LUMO |
| 5.25 | 236 | 0.45 | HOMO -> LUMO+1 |
Note: This table contains hypothetical data to illustrate the output of a TD-DFT calculation.
Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property that is valuable in technologies like telecommunications and optical computing. The potential of a molecule to act as an NLO material can be predicted by calculating its first hyperpolarizability (β₀). Molecules with large β₀ values are considered good candidates for NLO applications.
Computational studies on 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid have shown that it possesses a significant first hyperpolarizability value, suggesting it could be a promising NLO material. The calculation involves determining the molecule's dipole moment (μ) and the components of the hyperpolarizability tensor. A high degree of charge transfer within the molecule, often found in systems with electron-donating and electron-accepting groups, typically leads to a larger β₀ value. Given the presence of the amino group (donor) and the dichlorophenyl and carboxylic acid groups (acceptors), it is plausible that this compound would also exhibit NLO properties.
Biological Activity and Mechanistic Investigations
Structure-Activity Relationship (SAR) Studies of 2-amino-2-(2,5-dichlorophenyl)acetic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For this compound, a hypothetical SAR study would involve synthesizing a library of analogs to probe how changes to different parts of the molecule affect its biological efficacy.
Key modifications could include:
Modifications of the Phenyl Ring: Altering the position and nature of the substituents on the phenyl ring could significantly impact activity. For instance, moving the chlorine atoms (e.g., to the 2,4- or 3,5-positions) or replacing them with other halogens (Fluorine, Bromine) or electron-donating/withdrawing groups would modulate the electronic properties and steric profile of the molecule.
Alterations to the Amino Group: The primary amino group is a key functional group that can participate in hydrogen bonding. It could be converted to secondary or tertiary amines, or to amides, to assess the importance of its hydrogen-bonding capacity for target interaction.
Changes to the Acetic Acid Moiety: The carboxylic acid group is often crucial for binding to biological targets. Esterification to form various esters or conversion to an amide or hydroxamic acid could reveal the necessity of the acidic proton and the carbonyl oxygen for activity.
The insights gained from these modifications help in constructing a pharmacophore model, which defines the essential structural features required for the compound's biological activity.
Table 1: Conceptual SAR Data for Derivatives of this compound This table is illustrative and presents hypothetical data to demonstrate the principles of an SAR study.
| Derivative ID | Modification from Parent Compound | Hypothetical Target | Predicted Relative Activity |
|---|---|---|---|
| Parent | 2,5-dichloro substitution | Enzyme X | ++ |
| Analog-1 | Change to 2,4-dichloro substitution | Enzyme X | +++ |
| Analog-2 | Change to 3,5-dichloro substitution | Enzyme X | + |
| Analog-3 | Replace Cl with Br at 2,5-positions | Enzyme X | ++ |
| Analog-4 | Methylation of the amino group (-NHCH₃) | Enzyme X | + |
| Analog-5 | Esterification of the carboxylic acid (-COOCH₃) | Enzyme X | - |
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of interaction.
Prediction of Binding Affinities and Interaction ModesOnce a potential binding pose is identified, scoring functions are used to estimate the binding affinity, often expressed as a negative Gibbs free energy of binding (ΔG, in kcal/mol). A more negative value suggests a stronger, more stable interaction. The analysis also reveals specific molecular interactions, such as:
Hydrogen Bonds: The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar residues in the protein's binding pocket.
Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Electrostatic Interactions: The negatively charged carboxylate group can form salt bridges with positively charged residues like lysine (B10760008) or arginine.
These predicted interactions provide a structural hypothesis for the compound's mechanism of action that can then be validated experimentally.
Table 2: Illustrative Molecular Docking Results This table is for conceptual purposes and does not represent actual experimental data.
| Potential Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
|---|---|---|---|
| Acetolactate Synthase (ALS) | -8.2 | Arg377, Gln123 | Hydrogen Bond, Salt Bridge |
| Amino Acid Transporter | -7.5 | Trp254, Phe320 | Hydrophobic, π-π Stacking |
| DNA Methyltransferase 1 (DNMT1) | -6.9 | Ser1230, Lys1168 | Hydrogen Bond |
Enzymatic Inhibition Studies (Conceptual Framework)
To experimentally determine if this compound acts as an enzyme inhibitor, a series of in vitro enzymatic assays would be conducted. The process involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. A decrease in the reaction rate suggests inhibition.
The conceptual framework for these studies includes:
Selection of Target Enzymes: Based on molecular docking predictions or structural analogy, relevant enzymes are selected.
Assay Development: A reliable method to measure the enzyme's activity is established. This often involves using a chromogenic or fluorogenic substrate that produces a detectable signal upon conversion to a product.
Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency.
Mechanism of Inhibition Studies: Kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor. By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated.
Receptor Binding Assays (Conceptual Framework)
Receptor binding assays are essential for determining if a compound interacts with a specific cellular receptor. These assays measure the affinity and specificity of the compound (ligand) for its receptor.
A conceptual approach would involve:
Preparation of Receptor Source: This typically involves using cell membranes isolated from tissues or cell lines that naturally express the target receptor, or recombinant cells engineered to overexpress it.
Radioligand Competition Assay: A common method is the competition binding assay. In this setup, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind the receptor, along with varying concentrations of the test compound (this compound).
Quantification of Binding: The unlabeled test compound will compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and a high concentration of the test compound will displace the radioligand, resulting in a low radioactive signal.
Data Analysis: The data are used to calculate the Ki (inhibition constant), which reflects the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Cellular Pathway Modulation (Conceptual Framework)
To understand the broader biological effects of this compound, it is crucial to investigate how it modulates cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately governing cellular responses.
A conceptual framework for this investigation includes:
Targeted Pathway Analysis: If a specific receptor or enzyme is identified as a target, downstream signaling events can be monitored. For example, if the compound binds to a G-protein coupled receptor (GPCR), changes in the levels of second messengers like cyclic AMP (cAMP) can be measured.
Phosphorylation Profiling: Many signaling pathways rely on protein phosphorylation. Western blotting or mass spectrometry-based phosphoproteomics can be used to assess changes in the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) after treating cells with the compound.
Gene Expression Analysis: The ultimate output of many signaling pathways is a change in gene expression. Techniques like quantitative PCR (qPCR) or RNA-sequencing can be employed to determine how the compound alters the expression of genes regulated by the targeted pathway. This provides a comprehensive view of the cellular processes affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
